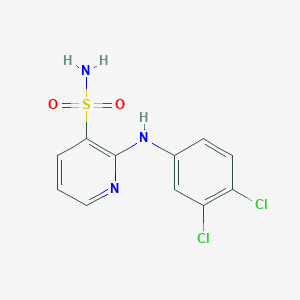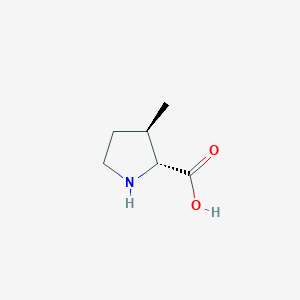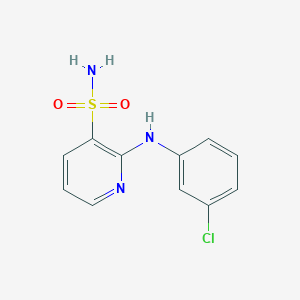
(R)-N-Acetyl-5-fluoro-trp-ome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-Acetyl-5-fluoro-tryptophan methyl ester is a synthetic compound that belongs to the class of fluorinated tryptophan derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Acetyl-5-fluoro-tryptophan methyl ester typically involves the following steps:
Fluorination: The introduction of a fluorine atom at the 5-position of the tryptophan molecule. This can be achieved using electrophilic fluorinating agents such as Selectfluor.
Acetylation: The acetylation of the amino group of the fluorinated tryptophan to form N-acetyl-5-fluoro-tryptophan. This step usually involves the use of acetic anhydride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester. This can be done using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of ®-N-Acetyl-5-fluoro-tryptophan methyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-Acetyl-5-fluoro-tryptophan methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives such as N-acetyl-5-fluoro-tryptophan aldehyde.
Reduction: Reduced forms like N-acetyl-5-fluoro-tryptophan alcohol.
Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.
Applications De Recherche Scientifique
®-N-Acetyl-5-fluoro-tryptophan methyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.
Biochemical Research: The compound serves as a probe for studying enzyme-substrate interactions and protein folding mechanisms.
Industrial Applications: It is utilized in the development of fluorinated materials with unique properties, such as enhanced stability and bioavailability.
Mécanisme D'action
The mechanism of action of ®-N-Acetyl-5-fluoro-tryptophan methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to modulation of biochemical pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-tryptophan methyl ester: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoro-tryptophan: Similar fluorination but lacks the acetyl and ester groups, affecting its reactivity and applications.
N-Acetyl-5-fluoro-tryptophan: Similar structure but without the methyl ester group, influencing its solubility and bioavailability.
Uniqueness
®-N-Acetyl-5-fluoro-tryptophan methyl ester is unique due to the combination of fluorination, acetylation, and esterification. This structural configuration imparts distinct chemical reactivity, enhanced stability, and specific biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
methyl (2R)-2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-4-3-10(15)6-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYLOHPJSHEYDP-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
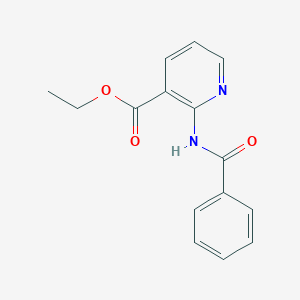
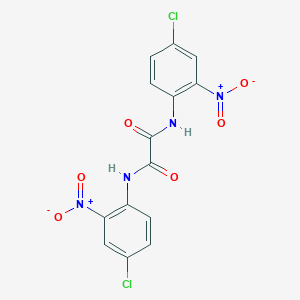



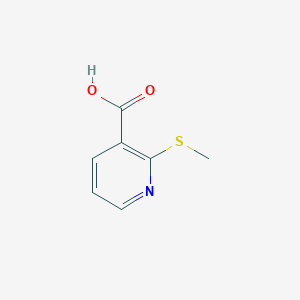
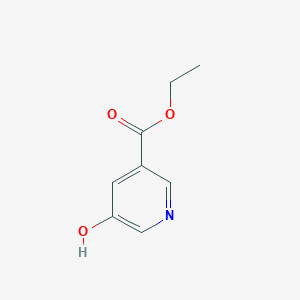
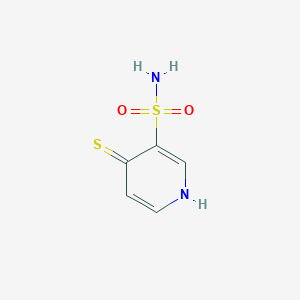
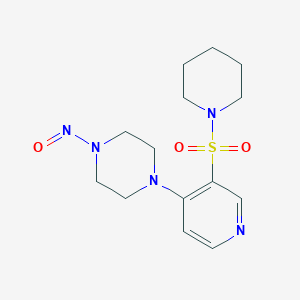
![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)
